2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is a heterocyclic compound known for its unique structure and properties. It is characterized by a dioxin ring fused with a phenylethyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazole. The process begins with the preparation of a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C, followed by the addition of n-butyllithium. The 2,2,6-trimethyl-1,3-dioxin-4-one is then added dropwise, and the mixture is stirred before adding the 1-acylbenzotriazole. The reaction mixture is allowed to warm to room temperature overnight, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones: These compounds share a similar dioxin ring structure but differ in the alkyl group attached.
4-Hydroxy-2-pyrones: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
136801-74-6 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenacyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
YUPVSHRSWBHPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.